molecular formula C9H13NO2 B2752569 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid CAS No. 1032056-99-7

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

Cat. No.: B2752569
CAS No.: 1032056-99-7
M. Wt: 167.208
InChI Key: CHWCHFSOHNZGKJ-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a propynyl group attached to the nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as toluene, with sodium hydroxide as the base . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Scientific Research Applications

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combination of the propynyl and carboxylic acid groups, providing a versatile scaffold for chemical modifications and biological studies.

Properties

IUPAC Name

1-prop-2-ynylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h1,8H,3-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWCHFSOHNZGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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